
8-Iodoquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoquinoline-3,4-diamine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline-3,4-diamine typically involves the iodination of quinoline derivatives followed by amination. One common method is the iodination of 8-aminoquinoline using iodine and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acidic medium to facilitate the iodination process. The resulting 8-iodoquinoline is then subjected to further amination reactions to introduce the 3,4-diamine groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dione derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3,4-dione derivatives.
Reduction: 8-Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Iodoquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Iodoquinoline-3,4-diamine involves its interaction with biological macromolecules such as DNA and proteins. The iodine atom enhances the compound’s ability to form halogen bonds with target molecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The amine groups facilitate the formation of hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline-3,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Quinoline-3,4-diamine:
Uniqueness: 8-Iodoquinoline-3,4-diamine is unique due to the presence of both iodine and amine groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to form halogen bonds, making it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H8IN3 |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8IN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) |
Clé InChI |
WXSVQAVAWBLJPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C(=C1)I)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



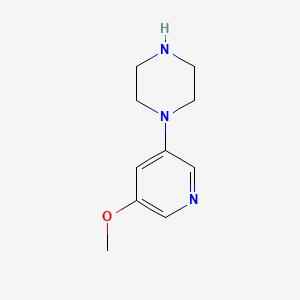
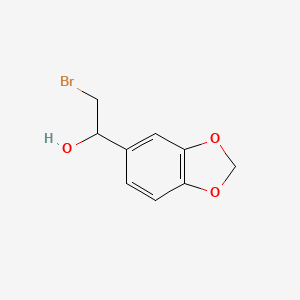
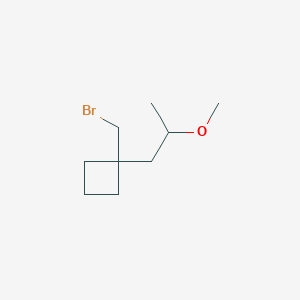
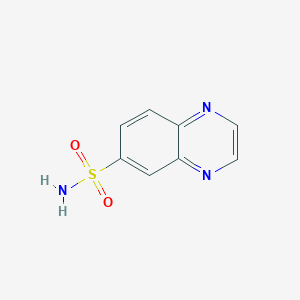

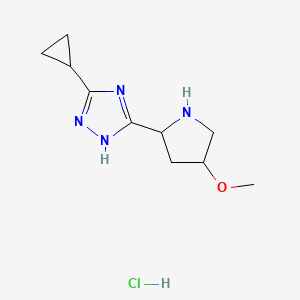
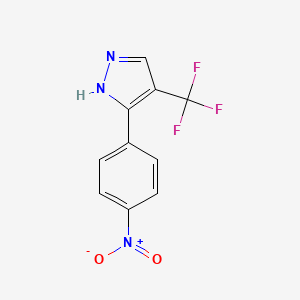



![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)
